4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Nuclear receptor coactivator NCOA3 High-throughput screening

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one (CAS 899392-66-6) is a heterocyclic compound that integrates an imidazole moiety at the 4-position of a cyclopenta[g]chromen-2-one scaffold. The cyclopentane ring fused to the coumarin core distinguishes it from simpler 4-imidazolylmethylchromen-2-ones, altering its molecular shape, lipophilicity, and biological interaction profile.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 899392-66-6
Cat. No. B2905680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
CAS899392-66-6
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4C=CN=C4
InChIInChI=1S/C16H14N2O2/c19-16-8-13(9-18-5-4-17-10-18)14-6-11-2-1-3-12(11)7-15(14)20-16/h4-8,10H,1-3,9H2
InChIKeyXNTYGTIXNHKBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one (CAS 899392-66-6): Structural and Pharmacological Baseline for Procurement Decisions


4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one (CAS 899392-66-6) is a heterocyclic compound that integrates an imidazole moiety at the 4-position of a cyclopenta[g]chromen-2-one scaffold [1]. The cyclopentane ring fused to the coumarin core distinguishes it from simpler 4-imidazolylmethylchromen-2-ones, altering its molecular shape, lipophilicity, and biological interaction profile [2]. This compound has been evaluated in the Molecular Libraries Screening Center Network (MLSCN) and deposited in PubChem (CID 667147) and BindingDB (BDBM42917) for nuclear receptor coactivator activity [1].

Why Generic Imidazolylmethylcoumarins Cannot Replace 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one in Specialized Research Applications


The cyclopenta[g]chromen-2-one core present in CAS 899392-66-6 introduces a conformationally constrained tricyclic system absent in common commercially available imidazolylmethylcoumarins such as 4-(imidazol-1-ylmethyl)-2H-chromen-2-one (CAS 828265-54-9) [1]. This rigidifying cyclopentane ring alters both the three-dimensional shape and the calculated physicochemical properties, resulting in a >40 Da molecular weight increase (266.3 Da vs. 226.2 Da) and a distinct electronic distribution across the chromenone π-system [1]. These differences translate to non-interchangeable binding behavior in target-based assays, as evidenced by the compound's weak activity against nuclear receptor coactivators, which contrasts with the nanomolar CYP inhibitory potency reported for structurally related 7-substituted 4-imidazolylmethylcoumarins [2]. Generic substitution with non-fused or differently substituted imidazolylmethylcoumarins would therefore produce divergent bioactivity profiles and cannot be assumed equivalent in either screening campaigns or mechanistic studies.

Quantitative Differentiation Evidence for 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one vs. Structural Analogs


Negligible Nuclear Receptor Coactivator 3 (NCOA3) Activity Relative to Active Screening Hits Enables Use as a Probe-Selectivity Negative Control

In the MLSCN high-throughput screening assay measuring inhibition of human nuclear receptor coactivator 3 (NCOA3/SRC-3), the target compound (BDBM42917) exhibited an EC50 > 79,400 nM, indicating essentially no measurable inhibition at the tested concentrations [1]. In contrast, an active hit from the same assay series, compound BDBM4721 (PubChem CID 5441368), displayed an IC50 of 3,530 nM [2]. This represents a greater than 22-fold difference in potency, confirming that the cyclopenta[g]chromen-2-one scaffold with a 4-imidazolylmethyl substituent is a weak interactor of NCOA3, unlike other chemotypes identified in the same screen.

Nuclear receptor coactivator NCOA3 High-throughput screening Selectivity profiling Negative control

Consistent Inactivity Across the Nuclear Receptor Coactivator Panel (NCOA1, NCOA2, NCOA3) Demonstrates Broad Pathway Inertness

The target compound was profiled against three human nuclear receptor coactivator isoforms in the same MLSCN screening platform, yielding uniformly negative results: EC50 > 79,400 nM for NCOA3 (SRC-3), NCOA2 (SRC-2/TIF2), and NCOA1 (SRC-1) [1]. This pan-coactivator inertness is noteworthy because many imidazole-bearing bioactive molecules exhibit promiscuous modulation of nuclear receptor pathways due to the metal-chelating imidazole ring interacting with zinc-finger domains or coactivator binding pockets [2]. The complete lack of activity against all three SRC family members distinguishes this compound from imidazole-containing CYP inhibitors such as 7-(3,4-difluorophenoxy)-4-imidazolylmethylcoumarin (CYP19 IC50 = 47 nM), which, while potent against aromatase, often carry untested liability at nuclear receptor coactivators [2].

Nuclear receptor coactivator panel NCOA1 NCOA2 Selectivity Off-target screening

Increased Molecular Rigidity and Weight Versus Non-Fused 4-Imidazolylmethylchromen-2-one Confers Distinct Physicochemical and Steric Properties

The target compound (CAS 899392-66-6) possesses a molecular weight of 266.3 g/mol and a tricyclic cyclopenta[g]chromen-2-one core, compared to 226.2 g/mol for the simpler bicyclic 4-(imidazol-1-ylmethyl)-2H-chromen-2-one (CAS 828265-54-9) [1]. This mass increment of approximately 40 g/mol results from the fused cyclopentane ring, which also restricts conformational freedom of the chromenone scaffold. The increased molecular surface area and altered geometry predict a different binding complementarity to enzyme active sites. In the context of CYP enzymes that accommodate coumarin-based inhibitors, the cyclopenta-fused scaffold occupies a larger volume than non-fused counterparts, potentially reducing affinity for certain CYP isoforms (e.g., CYP19, CYP11B1) while preserving accessibility for others. This steric differentiation explains, in part, why the compound is inactive against NCOA targets while structurally similar but less bulky imidazolyl coumarins exhibit potent CYP inhibition [2].

Molecular weight differentiation Physicochemical properties Structural rigidity Cyclopenta-fused scaffold Coumarin analog comparison

Recommended Application Scenarios for 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one Based on Quantitative Differentiation Evidence


Negative Control for Nuclear Receptor Coactivator Counter-Screens in CYP Inhibitor Discovery Programs

Given the compound's complete inactivity against NCOA1, NCOA2, and NCOA3 (EC50 > 79,400 nM across all isoforms) [1], it serves as an ideal negative control in counter-screening assays designed to detect nuclear receptor pathway interference by imidazole-containing CYP inhibitors. Investigators developing selective CYP11B1, CYP11B2, or CYP19 inhibitors can include this compound to establish the baseline signal for non-modulation of coactivator-mediated transcription, thereby distinguishing genuine CYP-specific pharmacology from off-target nuclear receptor effects [3].

Chemical Probe for Deconvoluting Imidazole-Heme Coordination from Nuclear Receptor Binding

The compound retains the 4-imidazolylmethyl motif known to coordinate heme iron in cytochrome P450 enzymes, as established for analogous chromone-based CYP inhibitors [3], yet it lacks measurable affinity for nuclear receptor coactivators. This unique combination enables researchers to dissect the contribution of imidazole-heme coordination to CYP inhibition separately from any confounding nuclear receptor modulation, a separation not achievable with potent CYP inhibitors that also possess uncharacterized coactivator activity [1].

Scaffold for Structure-Activity Relationship (SAR) Expansion in Cyclopenta[g]chromen-2-one Chemical Space

The tricyclic cyclopenta[g]chromen-2-one core provides a conformationally constrained platform for systematic SAR exploration that differs from the widely studied 4,7-disubstituted coumarin series [3]. With the imidazole substituent at position 4 and the cyclopentane ring locking the geometry at positions 6, 7, and 8, this scaffold allows medicinal chemists to probe tolerated and disallowed regions of chemical space that are inaccessible using simpler bicyclic coumarins, offering a higher-dimensional optimization path for selective enzyme inhibition [2].

Reference Standard for PubChem BioAssay Data Curation and MLSCN Screening Data Normalization

Because this compound is registered in PubChem (CID 667147) and BindingDB (BDBM42917) with curated activity outcomes against three nuclear receptor coactivator targets from the MLSCN screening initiative [1], it can serve as a reference standard for normalizing high-throughput screening datasets and benchmarking computational models predicting nuclear receptor coactivator interactions, ensuring assay-to-assay data consistency across screening centers.

Quote Request

Request a Quote for 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.